molecular formula C18H30ClNO B1394783 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-97-9

4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394783
CAS No.: 1220029-97-9
M. Wt: 311.9 g/mol
InChI Key: WCRMHTKUHUKGKX-UHFFFAOYSA-N
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Description

4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C18H30ClNO

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-(tert-butyl)-2-methylphenol with ethylene oxide to form the corresponding ether, followed by the reaction with piperidine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It may be employed in biological studies to investigate its effects on biological systems and pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Other substituted phenol ethers

  • Related piperidine-based compounds

Uniqueness: 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride is unique due to its specific structural features, such as the tert-butyl and methyl groups on the phenol ring, which influence its chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-14-13-16(18(2,3)4)5-6-17(14)20-12-9-15-7-10-19-11-8-15;/h5-6,13,15,19H,7-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMHTKUHUKGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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